![molecular formula C16H16FN5O2S B2779049 ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate CAS No. 863458-28-0](/img/structure/B2779049.png)
ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate
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Overview
Description
Ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H16FN5O2S and its molecular weight is 361.4. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Application
Insecticidal Activity : A study by Fadda et al. (2017) on the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, demonstrated their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This indicates the broader utility of triazolopyrimidin derivatives in developing new insecticides.
Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel pyrimidine derivative that showed antibacterial activity against various microbial strains, including Staphylococcus aureus and Escherichia coli (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019). This research highlights the potential of similar compounds in the development of new antibacterial agents.
Synthetic Methodologies : Research on the facile microwave-assisted synthesis of cycloalkathieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinones by Kaur et al. (2011) demonstrates innovative methods in synthesizing complex heterocycles, which could be applicable to the synthesis of ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate derivatives (Kaur, Kishore, Narayana, Rao, Balakumar, Rajkumar, & Rao, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been found to exhibit antitumor activities . They are known to interact with multiple receptors, which makes them valuable for developing new therapeutic derivatives .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown to inhibit the growth of various cancer cell lines . The interaction with its targets likely results in changes that inhibit the proliferation of these cells.
Biochemical Pathways
It’s known that similar compounds can affect a broad range of biological and pharmacological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown good antitumor activities, especially against mgc-803 and hela cancer cell lines .
properties
IUPAC Name |
ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-3-24-16(23)10(2)25-15-13-14(18-9-19-15)22(21-20-13)8-11-4-6-12(17)7-5-11/h4-7,9-10H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLDNHFOGFAFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate |
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